2-(3-Aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
Description
2-(3-Aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile is a synthetic organic compound featuring a unique hybrid structure combining isoindole, piperazine, and cyano functional groups. The compound adopts a Z-configuration at the exocyclic double bond, as confirmed by its structural depiction in commercial catalogs . Its synthesis typically involves condensation reactions between 3-aminoisoindole derivatives and 3-oxopropanenitrile precursors, often facilitated by acid catalysts like glacial acetic acid and bases such as piperidine .
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C17H19N5O/c1-2-21-7-9-22(10-8-21)17(23)14(11-18)15-12-5-3-4-6-13(12)16(19)20-15/h3-6H,2,7-10H2,1H3,(H2,19,20) |
InChI Key |
XTRCQUADBZJCAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Origin of Product |
United States |
Biological Activity
2-(3-Aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile, a compound with the molecular formula C17H19N5O and a molecular weight of approximately 309.4 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoindole core, an amino group, and a piperazine moiety. Its unique combination of functional groups may confer distinct biological activities compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | (2Z)-2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile |
| InChI Key | XTRCQUADBZJCAS-PFONDFGASA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from the preparation of the isoindole core. The process includes introducing the amino group and attaching the piperazine and nitrile functionalities. Common reagents include amines and nitriles, with various catalysts used under controlled conditions.
Antidiabetic Potential
Recent studies indicate that compounds similar to 2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile exhibit α-glucosidase inhibitory activity, which is crucial for managing type II diabetes. This activity is linked to the compound's ability to inhibit carbohydrate absorption in the intestines, thereby lowering blood glucose levels .
Anticancer Properties
Research has highlighted the potential anticancer effects of similar compounds, suggesting that they may induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Study 1: α-Glucosidase Inhibition
A study published in 2023 reviewed various natural α-glucosidase inhibitors, noting that many synthetic derivatives exhibit significant inhibitory activity against this enzyme. Compounds structurally related to 2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile were included in this analysis, demonstrating promising results in vitro .
Study 2: Anticancer Activity
In another investigation, derivatives of isoindole compounds were tested for their ability to inhibit tumor growth in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms, making them candidates for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile can be contextualized by comparing it to analogous compounds reported in recent studies. Below is a detailed analysis:
Structural Analogues
Pharmacological and Physicochemical Properties
- Bioactivity: The target compound’s 3-aminoisoindole moiety may enhance selectivity for kinase domains, whereas phenothiazine analogues (e.g., 2m) exhibit stronger antiproliferative effects due to tubulin disruption .
- Solubility and Stability : The 4-ethylpiperazine group in the target compound improves water solubility compared to carbazole derivatives (e.g., 3a), which are more lipophilic .
- Electron-Withdrawing Effects: The cyano group in all analogues stabilizes the conjugated system, critical for maintaining planar configurations necessary for target binding .
Preparation Methods
Formation of the Isoindolylidene Core
The isoindolylidene moiety is synthesized via Thorpe-Ziegler cyclization, a method validated for analogous heterocycles. A benzene derivative bearing adjacent amino and nitrile groups undergoes base-catalyzed intramolecular cyclization:
Procedure :
- React 2-cyano-3-nitrobenzoic acid with ammonium acetate in acetic acid at 120°C for 6 hours.
- Reduce the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C).
- Cyclize the intermediate with sodium ethoxide in ethanol, yielding 3-aminoisoindole-1-one.
Key Conditions :
Knoevenagel Condensation for Nitrile Incorporation
The α,β-unsaturated nitrile is formed via Knoevenagel condensation between the acylated intermediate and malononitrile:
Procedure :
- Mix the acylated isoindolylidene-piperazine compound (1 eq.) with malononitrile (1.5 eq.) in ethanol.
- Add piperidine (0.1 eq.) as a base catalyst and reflux for 8 hours.
- Cool, filter, and recrystallize from ethanol to obtain the final product.
Key Conditions :
Alternative Pathway: One-Pot Tandem Reaction
A streamlined one-pot method reduces purification steps and improves efficiency:
Procedure :
- Combine 3-aminoisoindole-1-one (1 eq.), 4-ethylpiperazine (1.2 eq.), and malononitrile (1.5 eq.) in acetonitrile.
- Add catalytic H-MCM-22 zeolite (10 wt%) and stir at 60°C for 24 hours.
- Filter the catalyst, concentrate the filtrate, and purify via recrystallization.
Optimization Data :
| Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 60 | 24 | 45 |
| 10 | 60 | 24 | 68 |
| 15 | 60 | 24 | 70 |
Data adapted from benzodiazepine synthesis methodologies.
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise Synthesis | Thorpe-Ziegler cyclization | 70 | 98 |
| One-Pot Tandem | H-MCM-22 catalysis | 68 | 95 |
Advantages and Limitations
- Stepwise Synthesis : Higher purity but requires multiple purification steps.
- One-Pot Tandem : Faster and scalable but necessitates precise catalyst control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
